tert-butyl N-(1-cyanopropyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as “tert-butyl carbamate”, has been studied. For instance, it has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Another related compound, “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, was synthesized from L-Serine in an overall yield of 41% through seven steps .Molecular Structure Analysis
The molecular structure of “tert-butyl carbamate”, a related compound, is available. Its molecular formula is C5H11NO2 and its molecular weight is 117.1463 .Chemical Reactions Analysis
The chemical reactions involving “tert-butyl carbamate” have been studied. For example, it has been used in palladium-catalyzed cross-coupling reactions with various aryl halides . Another related compound, “Tert-Butyl (1- (hydroxymethyl)cyclopropyl)carbamate”, could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl carbamate”, a related compound, include a molecular weight of 117.1463 and a molecular formula of C5H11NO2 .Scientific Research Applications
Synthesis of N-Boc-protected Anilines
“tert-butyl N-(1-cyanopropyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of amine groups during reactions, preventing unwanted side reactions.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in medicinal chemistry and the development of new pharmaceuticals.
Protection of Amines, Amino Acids, and Amino Alcohols
The tert-butyloxycarbonyl (Boc) group from “tert-butyl N-(1-cyanopropyl)carbamate” can be used to protect amines, amino acids, and amino alcohols . This is a common technique in organic synthesis, allowing these functional groups to be “shielded” during reactions.
Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) Carbamate
This compound is an intermediate in the synthesis of the natural product jaspine B . Jaspine B has been isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines.
Synthesis of Important Chemicals and Pharmaceuticals
N-Protected amino alcohols, which can be synthesized using “tert-butyl N-(1-cyanopropyl)carbamate”, are versatile building blocks in organic synthesis . They have many applications in the synthesis of important chemicals and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Safety data sheets for related compounds suggest that they should be handled with care. For instance, “tert-butyl carbamate” should be handled in accordance with good industrial hygiene and safety procedures . It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation .
properties
IUPAC Name |
tert-butyl N-(1-cyanopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanopropyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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